molecular formula C19H18N2O2S2 B11051302 4-(methylsulfanyl)-N-[4-(pyridin-2-ylmethyl)phenyl]benzenesulfonamide

4-(methylsulfanyl)-N-[4-(pyridin-2-ylmethyl)phenyl]benzenesulfonamide

Cat. No.: B11051302
M. Wt: 370.5 g/mol
InChI Key: MPUWGNJFLUZASU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(METHYLSULFANYL)-N~1~-[4-(2-PYRIDYLMETHYL)PHENYL]-1-BENZENESULFONAMIDE is a complex organic compound that features a sulfonamide group, a pyridine ring, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(METHYLSULFANYL)-N~1~-[4-(2-PYRIDYLMETHYL)PHENYL]-1-BENZENESULFONAMIDE typically involves multiple steps. One common route includes the reaction of 4-(methylsulfanyl)benzenesulfonyl chloride with 4-(2-pyridylmethyl)aniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Various nucleophiles like amines, alcohols, or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted sulfonamides.

Scientific Research Applications

4-(METHYLSULFANYL)-N~1~-[4-(2-PYRIDYLMETHYL)PHENYL]-1-BENZENESULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(METHYLSULFANYL)-N~1~-[4-(2-PYRIDYLMETHYL)PHENYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, enhancing binding affinity .

Comparison with Similar Compounds

  • 4-(Methylsulfanyl)phenyl]acetic acid
  • N-[4-(methylsulfanyl)phenyl]imidodicarbonimidic diamide

Comparison:

4-(METHYLSULFANYL)-N~1~-[4-(2-PYRIDYLMETHYL)PHENYL]-1-BENZENESULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H18N2O2S2

Molecular Weight

370.5 g/mol

IUPAC Name

4-methylsulfanyl-N-[4-(pyridin-2-ylmethyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C19H18N2O2S2/c1-24-18-9-11-19(12-10-18)25(22,23)21-16-7-5-15(6-8-16)14-17-4-2-3-13-20-17/h2-13,21H,14H2,1H3

InChI Key

MPUWGNJFLUZASU-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC3=CC=CC=N3

Origin of Product

United States

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